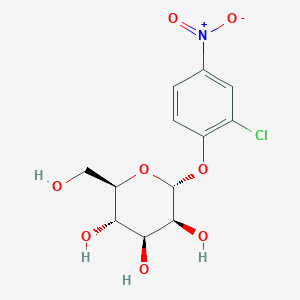

(2R,3S,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Descripción general

Descripción

(2R,3S,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C12H14ClNO8 and its molecular weight is 335.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2R,3S,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a derivative of tetrahydropyran and has garnered attention for its potential biological activities. This article compiles various studies and findings regarding its biological effects, mechanisms of action, and applications in therapeutic contexts.

- Molecular Formula : C18H24ClNO13

- Molecular Weight : 497.84 g/mol

- CAS Number : 135743-28-1

- Structure : The compound features a chloro-nitrophenyl group which is pivotal for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities such as enzyme inhibition, anti-diabetic properties, and potential effects on cellular signaling pathways.

Enzyme Inhibition

One of the significant activities of this compound is its ability to inhibit specific enzymes. For instance:

- Lactosidase Activity : The compound acts as a substrate for lactosidase enzymes. The hydrolysis of the compound releases 2-chloro-4-nitrophenol (CNP), which can be monitored spectrophotometrically at 405 nm. This reaction is crucial for assessing lactosidase activity in various biological samples .

Anti-Diabetic Properties

Studies have shown that derivatives of this compound can be effective in managing diabetes:

- Mechanism : The compound influences glucose metabolism and insulin sensitivity. It has been suggested that it may modulate pathways involved in glucose uptake and utilization in muscle and adipose tissues .

- Case Study : In animal models of diabetes, administration of the compound led to reduced blood glucose levels and improved insulin sensitivity .

Research Findings

A series of studies have documented the effects of this compound on various biological systems:

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial:

- Risk Statements : The compound has been classified with warning labels indicating potential skin and eye irritation (H315, H319) and respiratory hazards (H335) .

- Precautionary Measures : Standard laboratory precautions are recommended when handling the compound to mitigate risks associated with exposure .

Aplicaciones Científicas De Investigación

Enzyme Substrates

One of the significant applications of this compound is as a substrate in enzymatic assays. It has been utilized to measure the activity of various enzymes such as α-amylase and lactosidase. For instance:

- α-Amylase Activity : The compound has been employed to assess the enzymatic breakdown of starches, providing insights into carbohydrate metabolism .

- Lactosidase Activity : It serves as a sensitive probe that releases 2-chloro-4-nitrophenol (CNP) upon hydrolysis, allowing for spectrophotometric monitoring at 405 nm. This method is crucial for quantifying lactosidase activity in samples .

Antidiabetic Research

Research indicates that derivatives of this compound may have therapeutic potential in treating diabetes. Studies have shown that similar compounds can enhance insulin sensitivity and glucose uptake in muscle cells, suggesting a pathway for developing new antidiabetic medications .

Antihypertensive Properties

The compound has also been investigated for its antihypertensive effects. Some studies suggest that it may help lower blood pressure by influencing vascular smooth muscle relaxation mechanisms . This application is particularly relevant given the rising prevalence of hypertension globally.

Enzymatic Assay Development

In a study published by Abcam, researchers developed a highly sensitive assay using (2R,3S,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol to monitor lactosidase activity in various biological samples. The results demonstrated a direct correlation between enzyme concentration and the rate of CNP release, validating its use as a reliable substrate for enzyme assays .

Pharmacological Studies

A pharmacological study explored the effects of this compound on diabetic mouse models. The findings indicated significant reductions in blood glucose levels and improved insulin sensitivity when treated with derivatives of this compound compared to control groups . This suggests potential applications in drug development aimed at managing diabetes.

Table 1: Summary of Applications

| Application Area | Specific Use | Outcome/Findings |

|---|---|---|

| Enzyme Assays | Substrate for α-amylase | Measures carbohydrate metabolism |

| Substrate for lactosidase | Monitored enzymatic activity via CNP release | |

| Antidiabetic Research | Insulin sensitivity enhancement | Reduced blood glucose levels in models |

| Antihypertensive Effects | Vascular relaxation | Potential blood pressure reduction |

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCVBKZRKNFZOD-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652520 | |

| Record name | 2-Chloro-4-nitrophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65446-24-4 | |

| Record name | 2-Chloro-4-nitrophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.